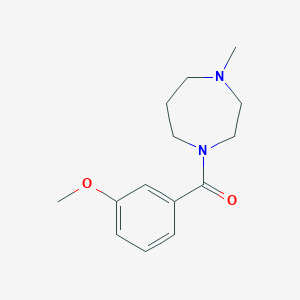![molecular formula C16H16FN3O B5356689 3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5356689.png)
3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of CDKs. It binds to the ATP-binding pocket of CDKs and prevents their activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent antiproliferative activity against various cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been studied for its potential anti-inflammatory and anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its high potency and selectivity towards CDKs. It has also shown good pharmacokinetic properties in preclinical studies. However, one limitation is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further evaluate its potential as a CDK inhibitor for cancer therapy. Another direction is to explore its potential as an anti-inflammatory and anti-fibrotic agent. Furthermore, its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases, can also be investigated. Finally, further studies can be conducted to evaluate its toxicity and safety in preclinical and clinical settings.
Conclusion
This compound is a promising chemical compound with potential applications in drug discovery and development. Its high potency and selectivity towards CDKs make it an attractive target for cancer therapy. However, its potential toxicity needs to be further evaluated in preclinical and clinical studies. Further research on its potential as an anti-inflammatory and anti-fibrotic agent and its therapeutic potential for other diseases can also be explored.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-fluoroaniline, isopropyl isocyanate, and 2-methyl-3-oxobutanenitrile in the presence of a base. The reaction produces the desired product in good yield and purity.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential applications in drug discovery and development. It has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are overexpressed in various types of cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-9(2)13-8-14(21)20-16(18-13)15(10(3)19-20)11-4-6-12(17)7-5-11/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKOUEHNDOXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,4R*)-1-[6-isopropyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5356608.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356611.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5356624.png)

![2-(2-furyl)-N-methyl-2-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5356640.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5356647.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5356659.png)

![2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole](/img/structure/B5356663.png)
![N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356673.png)
![1-(4-fluorophenyl)-3,5-dimethyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5356677.png)
![(3aS*,6aS*)-2-(cyclopropylmethyl)-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5356684.png)
![2-cyclopropyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5356695.png)
![N-benzyl-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5356703.png)
